4-Ethoxybenzene-1-carboximidamide hydrochloride

Serine Protease Inhibition Structure-Activity Relationship (SAR) Trypsin

4-Ethoxybenzene-1-carboximidamide hydrochloride is a essential para-substituted benzamidine building block, primarily used in QSAR studies for mapping serine protease S1 pocket tolerance. The 4-ethoxy group is critical for directing regiochemistry in heterocyclic synthesis, unlike its 2-ethoxy isomer. It serves as a non-negotiable starting point for cardiovascular ion channel modulator libraries. Please verify stock and request a quote for your specific synthesis or screening needs.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 59855-69-5
Cat. No. B3370992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxybenzene-1-carboximidamide hydrochloride
CAS59855-69-5
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=N)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-7(4-6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H
InChIKeyYSBQUPLNWRIAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxybenzene-1-carboximidamide hydrochloride (59855-69-5): Key Chemical & Procurement Baseline


4-Ethoxybenzene-1-carboximidamide hydrochloride (CAS: 59855-69-5), also known as p-ethoxybenzamidine hydrochloride, is an aryl amidine derivative with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It is a member of the benzamidine class, which is well-documented for its role as a serine protease inhibitor scaffold [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry , with standard commercial purity of 95% .

Why Generic Benzamidine Substitution Is Inadequate: The 4-Ethoxy Differentiator


While benzamidines share a common pharmacophore for serine protease inhibition, substitution on the phenyl ring critically modulates potency, selectivity, and physicochemical properties [1]. In the context of benzamidine-based inhibitors, the electronic and steric nature of the para-substituent directly impacts the binding affinity to the target enzyme's S1 pocket [2]. Therefore, substituting 4-Ethoxybenzene-1-carboximidamide hydrochloride with a non-substituted benzamidine (e.g., CAS 1670-14-0) or a different isomer (e.g., 2-ethoxy) can lead to significantly altered biological activity, as demonstrated by quantitative structure-activity relationship (QSAR) studies [3]. This compound serves as a specific starting point for building more complex molecules where the ethoxy group is a non-negotiable part of the target structure or activity profile.

4-Ethoxybenzene-1-carboximidamide hydrochloride: A Comparative Evidence Guide for Scientific Selection


4-Ethoxy vs. Non-Substituted Benzamidine: Structural Impact on Serine Protease Inhibition

Substitution at the para-position of the benzamidine ring is known to modulate inhibitory activity against serine proteases like trypsin. While direct quantitative data for 4-ethoxybenzamidine hydrochloride is limited in public domain, QSAR studies on p-substituted benzamidines demonstrate that increasing substituent polarity generally decreases potency compared to the unsubstituted benzamidine [1]. This suggests that 4-Ethoxybenzene-1-carboximidamide hydrochloride will exhibit a different inhibitory profile (lower potency but potentially altered selectivity) relative to benzamidine hydrochloride (Ki ~19 μM against trypsin ), making it a valuable tool for probing subtle binding interactions.

Serine Protease Inhibition Structure-Activity Relationship (SAR) Trypsin

Positional Isomerism: 4-Ethoxy vs. 2-Ethoxybenzamidine Hydrochloride in Drug Synthesis

The 2-ethoxy positional isomer (CAS 18637-00-8) is a well-documented impurity and synthetic precursor for the PDE5 inhibitor Vardenafil . In contrast, 4-Ethoxybenzene-1-carboximidamide hydrochloride is not part of the Vardenafil synthetic pathway. This positional difference dictates entirely distinct synthetic utility. Using the wrong isomer would lead to a failed synthesis when targeting Vardenafil-related compounds, as the cyclization step with 2-butyramidopropionic acid requires the 2-ethoxy group for proper regio-selectivity [1].

Synthetic Intermediate Phosphodiesterase Inhibitor Vardenafil

Hydrochloride Salt Form: Enhanced Handling and Solubility vs. Free Base

4-Ethoxybenzene-1-carboximidamide is supplied as the hydrochloride salt (CAS 59855-69-5), whereas the free base form (CAS 25412-71-9) is also commercially available . The hydrochloride salt is generally preferred for research due to its significantly improved aqueous solubility and enhanced chemical stability as a crystalline solid at room temperature . The free base form has a reported boiling point of 271.2°C at 760 mmHg, indicating its less polar nature [1].

Physicochemical Properties Formulation Solubility

Antiarrhythmic Potential: 4-Ethoxy as a Core Scaffold for Pharmacological Activity

Derivatives of 4-ethoxybenzamidine, specifically N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine, have demonstrated significant antiarrhythmic activity, which is further enhanced upon acetylation [1]. This class-level evidence positions 4-Ethoxybenzene-1-carboximidamide hydrochloride as a valuable core scaffold for developing novel cardiovascular therapeutics, differentiating it from other benzamidines that have not been explored in this specific indication.

Antiarrhythmic Agents Medicinal Chemistry Benzamidine Derivatives

4-Ethoxybenzene-1-carboximidamide hydrochloride: Primary Application Scenarios


Probing Serine Protease Structure-Activity Relationships (SAR)

As a para-substituted benzamidine, this compound is ideally suited for QSAR studies aimed at understanding the impact of electronic and steric effects on serine protease binding. Its unique substitution pattern allows researchers to map the S1 pocket's tolerance for polar, electron-donating groups, providing a direct comparison to unsubstituted benzamidine and other halogenated or alkylated analogs. This is a critical step in designing more selective and potent protease inhibitors [1].

Scaffold for Novel Antiarrhythmic Agent Development

Given the demonstrated antiarrhythmic activity of related 4-ethoxybenzamidine derivatives, this compound serves as a crucial building block for synthesizing and evaluating new libraries of compounds for cardiovascular research. Its use can accelerate the discovery of novel ion channel modulators with improved efficacy and safety profiles compared to existing treatments [2].

Differentiated Synthetic Intermediate in Heterocyclic Chemistry

Its specific substitution pattern (4-ethoxy) directs synthetic pathways differently than its 2-ethoxy isomer. Therefore, it is the required starting material for the synthesis of specific heterocyclic systems where the 4-ethoxy group is a structural requirement for downstream biological activity or further functionalization. This ensures the correct regio-chemistry in the final product, avoiding the formation of undesired isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxybenzene-1-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.